

# Solubility of Diisopropyl Methylphosphonate in Aqueous Solutions: A Technical Guide

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## Compound of Interest

Compound Name: *Diisopropyl methylphosphonate*

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This technical guide provides a comprehensive overview of the aqueous solubility of **diisopropyl methylphosphonate** (DIMP), a compound of significant interest due to its use as a chemical warfare agent simulant and its presence as a byproduct in the synthesis of the nerve agent Sarin.<sup>[1][2]</sup> Understanding the solubility of DIMP is critical for environmental fate modeling, toxicological studies, and the development of detection and decontamination technologies.

## Quantitative Solubility Data

The aqueous solubility of **diisopropyl methylphosphonate** has been reported in various sources, with some discrepancies in the exact values. These variations may be attributable to differences in experimental methodologies and conditions. A summary of the available quantitative data is presented below.

Solubility Value	Temperature (°C)	Method	Reference
160 g/L	25	Not Specified	[1]
1.5 g/L (1.50 x 10 <sup>3</sup> mg/L)	25	Not Specified	[1]
1-2 g/L	25	Not Specified	[3]
>11 g/L	>80	Inferred from hydrolysis studies	[3]
1 g/L (0.1%)	Not Specified	Not Specified	[4]
Miscible	Not Specified	Not Specified	[5][6]

## Hydrolysis and Metabolism in Aqueous Environments

**Diisopropyl methylphosphonate** undergoes slow hydrolysis in aqueous solutions to form isopropyl methylphosphonic acid (IMPA) and subsequently methylphosphonic acid (MPA).[1][2] The rate of hydrolysis is highly dependent on temperature. At 10°C, the estimated half-life of DIMP in groundwater is approximately 500 years, indicating its high persistence in cold aqueous environments.[7] However, at elevated temperatures, the hydrolysis rate increases significantly. For instance, the half-life at 80°C is 26 days.[1] In biological systems, DIMP is metabolized to IMPA and MPA, which are then primarily excreted in the urine.[1]

## Experimental Protocols: Determination of Aqueous Solubility

While specific experimental details for all cited DIMP solubility studies are not exhaustively documented in the available literature, a generalized protocol based on the widely accepted OECD Guideline 105 (Water Solubility) and the ASTM E1148 standard, specifically the shake-flask method, is provided below.[1][5] This method is suitable for substances with solubilities above 10<sup>-2</sup> g/L.[8]

### Principle of the Shake-Flask Method

The shake-flask method involves equilibrating a surplus of the test substance with a known volume of water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

#### Apparatus and Reagents

- Shaking apparatus with a constant temperature bath or a constant temperature room.
- Analytical balance.
- Glass flasks with stoppers.
- Centrifuge (if necessary for phase separation).
- Analytical instrumentation appropriate for the quantification of DIMP, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[\[9\]](#)
- **Diisopropyl methylphosphonate** (of known purity).
- Reagent water (e.g., Type I).

#### Procedure

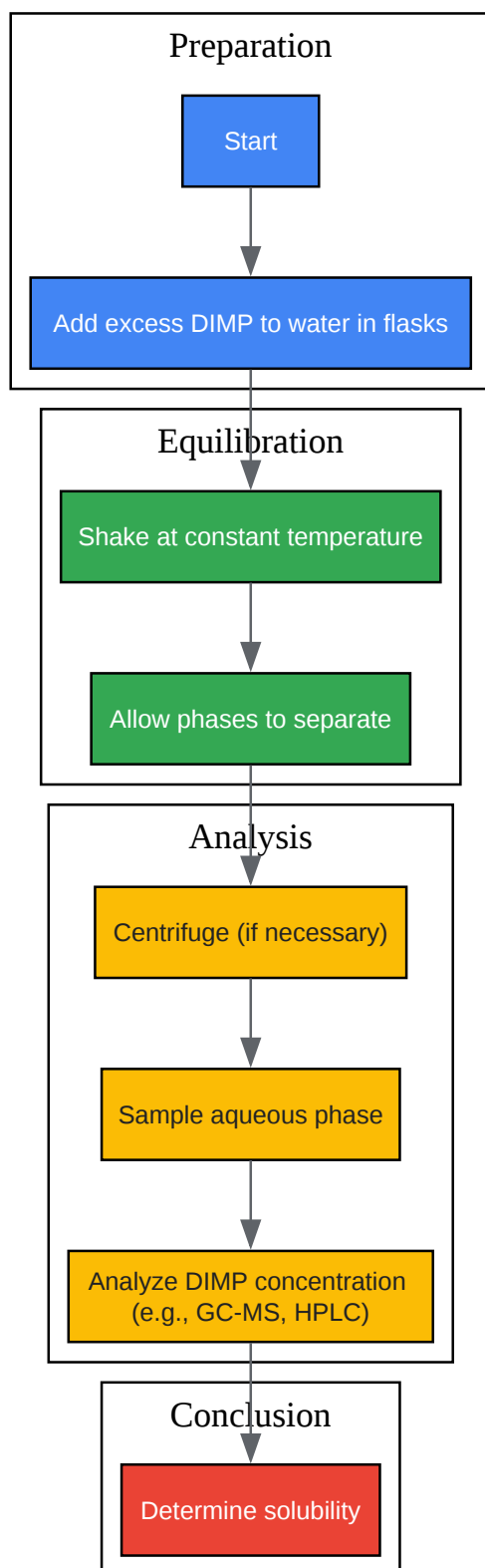
- Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.[\[5\]](#)
- Sample Preparation: An excess amount of **diisopropyl methylphosphonate** is added to a series of flasks containing a known volume of water. The excess is necessary to ensure that a saturated solution is formed.
- Equilibration: The flasks are sealed and agitated in the shaking apparatus at a constant temperature (e.g., 25°C) for a predetermined period. The equilibration time is typically 24 to 48 hours, but may be longer, and should be sufficient to reach a steady state.[\[2\]](#)
- Phase Separation: After equilibration, the flasks are allowed to stand to allow for the separation of undissolved DIMP. If necessary, centrifugation is used to separate the aqueous

phase from any suspended solid or liquid particles.

- **Sampling and Analysis:** A sample of the clear aqueous phase is carefully withdrawn. The concentration of DIMP in the sample is then determined using a validated analytical method.
- **Equilibrium Confirmation:** To confirm that equilibrium has been reached, samples are taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

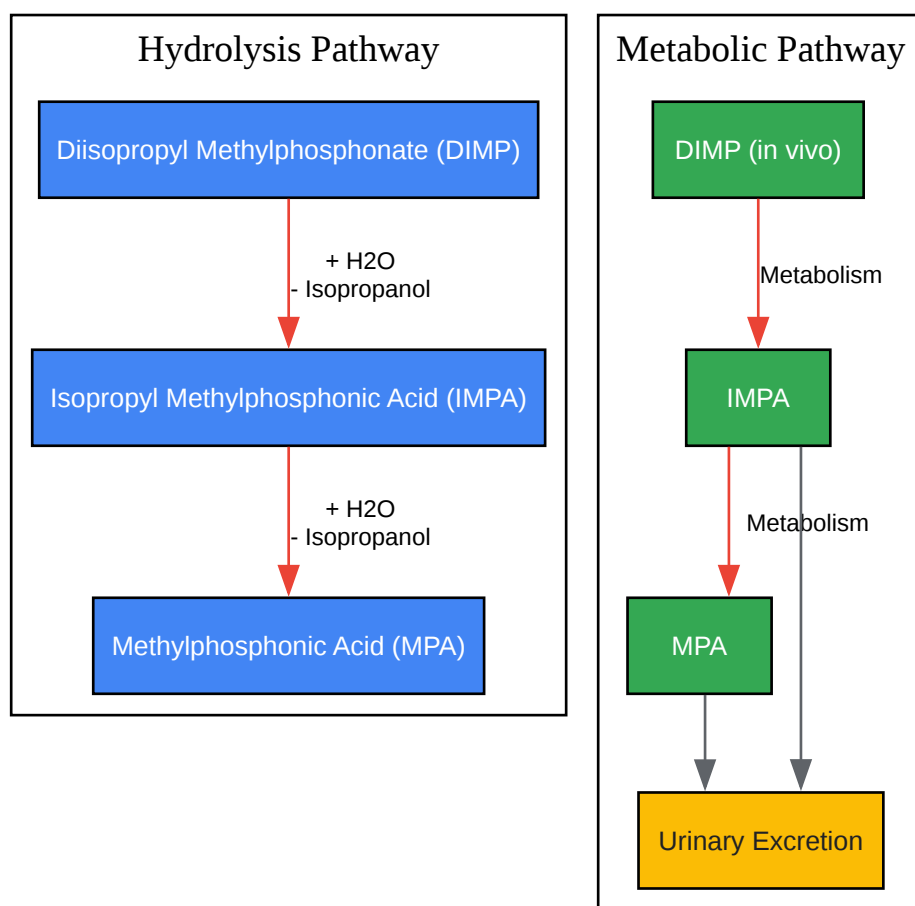
## Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical pathways for the hydrolysis and metabolism of **diisopropyl methylphosphonate**.



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**Experimental workflow for determining aqueous solubility.**



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